2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one
Description
Properties
IUPAC Name |
2-methoxy-4-methylcyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-3-5-8(10)9(6-7)11-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEYASFDEMMECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920334 | |
| Record name | 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90536-08-6 | |
| Record name | NSC100920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylation of Hydroxy-Substituted Precursors
A prominent route involves O-methylation of 2-hydroxy-4-methylcyclohepta-2,4,6-trien-1-one. In a protocol adapted from ChemRxiv, 2-hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one undergoes methylation using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) and 18-crown-6 (Scheme 1). This method achieves 83% yield for the trimethylated analog, suggesting its adaptability for mono-methylation at position 2. For 2-methoxy-4-methyl derivatives, selective protection of the 4-methyl group during synthesis is critical to avoid over-alkylation.
Reaction Conditions:
Bromination-Alkylation Cascades
The Wiley-VCH protocol demonstrates bromination of cyclohepta-1,3,5-trien-1-ylmethanol using triphenylphosphine (PPh₃) and bromine (Br₂) in dichloromethane (DCM), followed by alkylation with malonate nucleophiles. Adapting this for 2-methoxy-4-methyl derivatives would require:
- Bromination at position 2 to form 2-bromo-4-methylcyclohepta-2,4,6-trien-1-one.
- Displacement of bromide with methoxide (NaOMe) in dimethylformamide (DMF).
Critical Data:
- Bromination Step: 95% yield for analogous 1-(bromomethyl)cyclohepta-1,3,5-triene.
- Alkylation Step: 68% yield observed for propargylmalononitrile derivatives.
Ring Construction via Cyclization Strategies
Nazarov Cyclization of Divinyl Ketones
Nazarov cyclization of 1,4-dien-3-ones offers a route to functionalized tropones. For 2-methoxy-4-methyl substitution, a divinyl ketone precursor with methoxy and methyl groups at positions 2 and 4 could cyclize under Brønsted or Lewis acid catalysis. Computational studies suggest that electron-donating groups (e.g., methoxy) accelerate cyclization by stabilizing the transition state.
Representative Conditions:
Diels-Alder/Retro-Diels-Alder Sequences
A tandem Diels-Alder reaction followed by retro-Diels-Alder fragmentation can generate seven-membered rings. For example, cycloaddition of 2-methoxy-4-methyl-1,3-cyclohexadiene with acetylene derivatives forms a bicyclic intermediate, which undergoes thermal fragmentation to yield the tropone skeleton.
Regioselective Electrophilic Substitution
Friedel-Crafts Acylation and Alkylation
The ketone group at position 1 directs electrophiles to positions 3 and 5 of the tropone ring. To install methyl at position 4, a directed metalation strategy is required. Using lithium diisopropylamide (LDA), deprotonation at position 4 enables trapping with methyl iodide. Subsequent oxidation or functional group interconversion yields the target compound.
Key Parameters:
Directed ortho-Metalation (DoM)
A methoxy group at position 2 acts as a directing group for lithiation at position 4. Using superbase mixtures (e.g., LDA-KOtBu), selective deprotonation and methylation achieve the desired substitution pattern.
Catalytic Asymmetric Approaches
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination conditions, adapted from ChemRxiv, employ palladium precatalysts with chiral phosphine ligands to install substituents enantioselectively. While demonstrated for aryl bromides, this method could be extended to bromotropones for asymmetric synthesis.
Catalyst System:
- Precatalyst: G4-L3-Palladium (5 mol%)
- Ligand: (2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d]oxaphosphole
- Solvent: THF, 55°C, 12 h
- Yield: 83% (for related arylations).
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and chemical properties of troponoids are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Effects: The methoxy group in 2-methoxy-4-methyltropolone is less acidic than the hydroxyl group in hinokitiol or tropolone, reducing hydrogen-bonding capacity but increasing lipophilicity, which may enhance membrane permeability . Thiol-containing analogs (e.g., 2-mercaptotropolone) exhibit enhanced reactivity due to the -SH group, which can form disulfide bonds or act as a nucleophile in redox reactions .
Table 2: Pharmacological and Antimicrobial Properties
Key Findings :
- Hinokitiol’s hydroxyl and isopropyl groups contribute to its potent metal-chelating and membrane-disrupting activities, making it effective against bacteria, fungi, and cancer cells .
- Tropolone ’s simpler structure (single hydroxyl group) limits its bioactivity spectrum compared to substituted analogs but retains antifungal properties .
- 2-Methoxy-4-methyltropolone ’s methoxy group may reduce direct antimicrobial efficacy compared to hydroxylated analogs but could improve metabolic stability in drug design .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Notable Trends :
- Methoxy and methyl groups in 2-methoxy-4-methyltropolone likely increase hydrophobicity, favoring organic solvent solubility over aqueous environments.
- Hinokitiol’s isopropyl group enhances steric stability, delaying oxidative degradation compared to tropolone .
Biological Activity
2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one (CAS No. 90536-08-6) is an organic compound characterized by the molecular formula . It is a derivative of cycloheptatrienone and features both a methoxy group and a methyl group attached to the cycloheptatrienone ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study published in the Journal of Organic Chemistry highlighted its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. This effect is believed to be mediated through its interaction with cellular proteins involved in cell cycle regulation and apoptosis .
The mechanism of action appears to involve:
- Interaction with Enzymes : The compound may inhibit certain enzymes crucial for cancer cell proliferation.
- Signal Transduction Pathways : It influences pathways related to cell survival and apoptosis, potentially leading to reduced tumor growth .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxycyclohepta-2,4,6-trien-1-one | Lacks the methyl group at the 4-position | Weaker antimicrobial properties |
| 4-Methylcyclohepta-2,4,6-trien-1-one | Lacks the methoxy group at the 2-position | Reduced solubility and reactivity |
| Tropolone | Hydroxyl group instead of methoxy | Distinct biological activities |
This table illustrates how variations in structure can significantly impact biological activity.
Study on Antimicrobial Activity
A case study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent activity .
Research on Anticancer Effects
In another study focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed that at concentrations above 10 µM, there was a significant reduction in cell viability (up to 70% in some cases), supporting its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
